![molecular formula C16H24N2O5S B4842560 N-(2-methoxyethyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4842560.png)
N-(2-methoxyethyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Description
Synthesis Analysis
The synthesis of related compounds often involves halogenated hydrocarbon amination reactions or reactions between specific raw materials and amine derivatives. For instance, the synthesis of a related molecule, involving the amination reaction between N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide and dimethylamine hydrochloride, highlights a typical approach to forming such compounds (Bai et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction, IR, 1H NMR, MS, and DFT calculations are commonly employed. These analyses reveal the conformation, bond lengths, angles, and overall molecular geometry, aiding in the understanding of their chemical reactivity and interactions (P. Olivato et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides and their derivatives often include the formation of diastereomers and conformers. These reactions are influenced by various factors, including solvent polarity and molecular crowding, affecting the compounds' solvation and stability (P. Olivato et al., 2008).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystalline structure, are significantly influenced by their molecular conformation and the presence of specific functional groups. Studies have shown how modifications in the molecular structure can impact these properties, offering insights into the design of compounds with desired physical characteristics (J. Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties of compounds like N-(2-methoxyethyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide are closely related to their functional groups and overall molecular structure. Research on related compounds provides insights into their reactivity, stability, and interactions with biological targets. For example, studies on sulfonamides derived from 4-methoxyphenethylamine have shown significant inhibitory effects on acetylcholinesterase, indicating the potential therapeutic applications of these compounds (M. Abbasi et al., 2018).
properties
IUPAC Name |
N-(2-methoxyethyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-11-8-17-16(19)7-4-14-2-5-15(6-3-14)24(20,21)18-9-12-23-13-10-18/h2-3,5-6H,4,7-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMXWHGVVJDJGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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